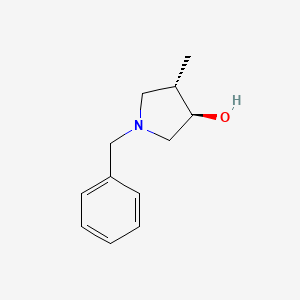

(3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol

Description

(3R,4S)-1-Benzyl-4-methylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a benzyl group at the 1-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position. Its stereochemistry (3R,4S) is critical to its physicochemical and biological properties. The compound (CAS: 137172-64-6) has a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . It is frequently employed as a synthetic intermediate in medicinal chemistry and asymmetric catalysis due to its rigid pyrrolidine scaffold and stereochemical versatility.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol |

InChI |

InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3/t10-,12-/m0/s1 |

InChI Key |

NTDFIGIMQABQLD-JQWIXIFHSA-N |

Isomeric SMILES |

C[C@H]1CN(C[C@@H]1O)CC2=CC=CC=C2 |

Canonical SMILES |

CC1CN(CC1O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol typically involves the reaction of benzylamine with 4-methyl-3-pyrrolidone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

Chemistry: In chemistry, (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, the compound is used to study enzyme interactions and as a ligand in binding studies. It is also used in the development of new pharmaceuticals .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(3S,4R)-4-Benzylpyrrolidin-3-ol (CAS: 215922-83-1)

- Structural Features: Shares the same molecular formula (C₁₁H₁₅NO) and substituents (benzyl, hydroxyl) but differs in stereochemistry (3S,4R).

- Implications : The inversion of stereochemistry at positions 3 and 4 can alter hydrogen-bonding patterns, solubility, and receptor binding. For example, highlights how stereoisomers of 4-hydroxyisoleucine (4-HIL) exhibit distinct binding modes to enzymes due to stereochemical differences, underscoring the importance of configuration in biological activity .

(3S,4S)-1-Benzylpyrrolidine-3,4-diol

- Structural Features: Contains an additional hydroxyl group at the 4-position (C₁₁H₁₅NO₂).

- Implications: The diol structure enhances hydrophilicity and hydrogen-bonding capacity compared to the mono-ol target compound. notes its synthesis from L-tartaric acid, leveraging natural chiral templates for stereochemical control .

- Applications : Used in studies of glycosidase inhibitors due to its mimicry of sugar moieties.

Substituent Variations

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a, 1b)

- Structural Features : Pyrrolidine core with phenylethyl and oxadiazole substituents. Compounds 1a (3S) and 1b (3R) differ in hydroxyl group configuration .

- Stereochemistry at the 3-position (R vs. S) modulates binding to viral targets, as seen in ’s comparison of 4-HIL diastereomers .

(3S,4S)-4-Methylpyrrolidin-3-ol (CAS: 1932344-84-7)

Functional Group Modifications

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride

- Structural Features : Hydroxymethyl and methyl groups with hydrochloride salt form.

- Implications : The hydrochloride salt enhances aqueous solubility, making it preferable for pharmaceutical formulations. Stereochemistry (3R,5S) influences its conformation in solution .

(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol (CAS: 1352503-86-6)

- Structural Features: Tosyl (sulfonyl) and phenylethylamino groups introduce steric bulk and basicity.

- Implications: The tosyl group improves stability against enzymatic degradation, while the amino group enables protonation at physiological pH .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Stereochemical Impact : demonstrates that diastereomers (e.g., 4-HIL) exhibit divergent enzyme-binding modes due to hydrogen-bonding and steric effects . This principle extends to pyrrolidine derivatives, where (3R,4S) vs. (3S,4R) configurations could modulate target engagement.

- Substituent Effects : Bulky groups (e.g., benzyl, tosyl) enhance lipophilicity and receptor affinity but may reduce metabolic stability. Conversely, polar groups (e.g., diols) improve solubility .

- Biological Activity : Oxadiazole-containing derivatives () highlight the role of heterocycles in antiviral drug design, though stereochemistry remains a key determinant of efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.